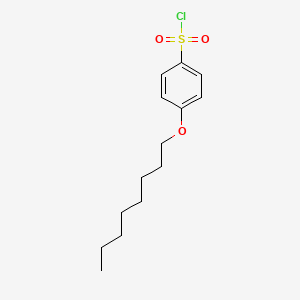

4-(Octyloxy)benzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

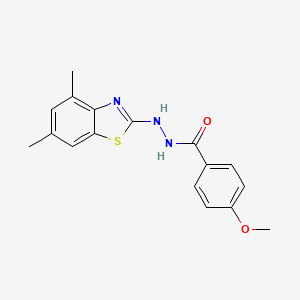

4-(Octyloxy)benzene-1-sulfonyl chloride is an organic compound that belongs to the family of aryl sulfonyl chlorides. It has a molecular formula of C14H21ClO3S and a molecular weight of 304.83 .

Molecular Structure Analysis

The InChI code for 4-(Octyloxy)benzene-1-sulfonyl chloride is 1S/C14H21ClO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3 . This indicates the presence of an octyloxy group attached to a benzene ring, which is further attached to a sulfonyl chloride group.科学的研究の応用

Anticancer and Antioxidant Applications

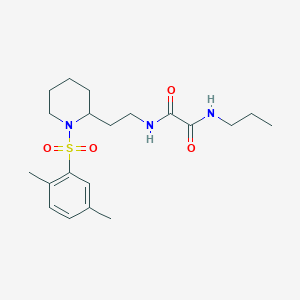

Benzene sulfonamide derivatives, including those related to 4-(octyloxy)benzene-1-sulfonyl chloride, have been explored for their anticancer and antioxidant effects. A study synthesized new sulfonamide drugs by reacting aldehyde thio-semi-carbazones derivatives with benzene sulphonyl chloride. These compounds showed potent anticancer effects against MCF-7 breast carcinoma cell lines, though their antioxidant activities were lower. Molecular docking studies were used to analyze the anti-breast cancer activity of these compounds (Mohamed et al., 2022).

Friedel-Crafts Sulfonylation

The compound has been used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been employed as unconventional reaction media and as Lewis acid catalysts for Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride (Nara et al., 2001).

Palladium-Catalyzed Ortho-Sulfonylation

In a palladium-catalyzed direct sulfonylation process, 2-aryloxypyridines on the ortho-position of the benzene ring were developed using sulfonyl chlorides as sulfonylation reagents. This protocol was available for both electron-rich and electron-deficient substrates (Xu et al., 2015).

Amino Acid Sulfonamides

The creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride was investigated, leading to various amino acid sulfonamide derivatives of isocoumarin. This research sheds light on the diverse potential applications of similar sulfonyl chloride derivatives (Riabchenko et al., 2020).

Synthesis and Characterization Studies

4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride, showing the compound's role in forming complex sulfonamide structures. The study involved characterizing the synthesized compound using various spectroscopic techniques (Sarojini et al., 2012).

特性

IUPAC Name |

4-octoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIVGBFROVRXBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Octyloxy)benzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)

![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)